(Arg)9,TAMRA-labeled

Endocytosis mechanism Subcellular trafficking Cytosolic delivery

Quantitative cellular uptake studies require sequence- and label-defined probes. Substituting either the nona-arginine backbone or TAMRA fluorophore alters membrane binding kinetics by two orders of magnitude vs. lysine analogs. - Validated for FCS/ICS at 250-500 nM in Caco-2 & HeLa (linear concentration-response) - >100× stronger phospholipid bilayer binding than Lys9 - Enables competitive HSPG uptake assays (flow cytometry to ~10% of control)

Molecular Formula C79H130N38O14
Molecular Weight 1836.1 g/mol
Cat. No. B12405287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Arg)9,TAMRA-labeled
Molecular FormulaC79H130N38O14
Molecular Weight1836.1 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=CC3=[O+]2)N(C)C)C4=C(C=C(C=C4)C(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)C(=O)[O-]
InChIInChI=1S/C79H130N38O14/c1-116(2)42-24-27-45-57(39-42)131-58-40-43(117(3)4)25-28-46(58)59(45)44-26-23-41(38-47(44)69(127)128)60(118)115-79(97)106-37-5-14-48(80)61(119)107-49(15-6-29-98-71(81)82)62(120)108-50(16-7-30-99-72(83)84)63(121)109-51(17-8-31-100-73(85)86)64(122)110-52(18-9-32-101-74(87)88)65(123)111-53(19-10-33-102-75(89)90)66(124)112-54(20-11-34-103-76(91)92)67(125)113-55(21-12-35-104-77(93)94)68(126)114-56(70(129)130)22-13-36-105-78(95)96/h23-28,38-40,48-56H,5-22,29-37,80H2,1-4H3,(H44-,81,82,83,84,85,86,87,88,89,90,91,92,93,94,95,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,118,119,120,121,122,123,124,125,126,127,128,129,130)/t48-,49-,50-,51-,52-,53-,54-,55-,56-/m0/s1
InChIKeyJHXPQEZMSKBWBP-AAIUVNHJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Arg)9, TAMRA-labeled: Fluorescent Cell-Penetrating Peptide Overview


(Arg)9, TAMRA-labeled is a cell-penetrating peptide (CPP) composed of nine consecutive arginine residues covalently conjugated to the tetramethylrhodamine (TAMRA) fluorophore. This construct exploits the strong cationic nature of the nona-arginine sequence to interact with negatively charged cell surface components such as heparan sulfate proteoglycans, thereby facilitating cellular entry primarily via endocytic mechanisms [1]. The TAMRA label provides a defined optical signature with absorption/emission maxima of 541/568 nm [2], enabling direct fluorescence-based quantification and visualization without requiring secondary detection reagents .

Cell-penetrating peptide probe; nona-arginine backbone
TAMRA fluorescence (541/568 nm) for direct detection
Endocytic uptake via heparan sulfate proteoglycan interaction

Why (Arg)9, TAMRA-labeled Cannot Be Substituted


Substituting (Arg)9, TAMRA-labeled with other arginine-rich CPPs or different fluorophores introduces quantifiable deviations in cellular uptake efficiency, subcellular trafficking fate, and membrane binding kinetics. Direct comparative studies demonstrate that (Arg)9 exhibits distinct internalization behavior relative to TAT peptide [1], while its membrane interactions differ from lysine-based analogs by approximately two orders of magnitude in dissociation constant [2]. Furthermore, the TAMRA fluorophore itself actively modulates peptide-membrane adhesion and internalization compared to alternative labels [3], meaning that swapping either the peptide sequence or the fluorescent tag produces a functionally distinct probe that cannot be considered equivalent in controlled experimental systems.

Sequence mismatch

Arginine vs TAT sequence may alter uptake kinetics and subcellular distribution; reported non-equivalence.

Membrane binding

Polyarginine exhibits markedly stronger membrane binding than polylysine; substitution may reduce uptake efficiency in low-charge membranes.

Fluorophore effect

TAMRA label actively modulates peptide-membrane adhesion; alternative fluorophores may produce functionally distinct probes.

Product-Specific Quantitative Evidence for (Arg)9, TAMRA-labeled


Endosomal Retention vs. Cytosolic Delivery

Under conditions permissive for endocytosis, (Arg)9-TAMRA entered cells but did not appreciably escape endosomal compartments within the 1-hour timescale studied. In contrast, spontaneous membrane-translocating peptides (SMTPs) carrying the identical TAMRA cargo filled the cytoplasm with diffuse, non-punctate fluorescence, indicating direct cytosolic delivery [1]. This differential subcellular fate represents a fundamental distinction between (Arg)9-based and SMTP-based delivery strategies.

Subcellular fate
Head-to-head
Punctate endosomal retention vs. diffuse cytosolic delivery (SMTP)
Distinguishes endocytic from non-endocytic uptake routes
1 h live-cell imaging; endocytosis-permissive conditions
Endocytosis mechanism Subcellular trafficking Cytosolic delivery

Uptake Comparison with TAT at Nanomolar Concentrations

At bulk concentrations below 500 nM—relevant to therapeutic dosing ranges—(Arg)9-TAMRA and TAT-TAMRA were incubated for one hour with Caco-2 and HeLa cells. Both peptides were observed in discrete, punctate, and cytoplasmic regions at 250 nM and 500 nM, with cytoplasmic peptide amount exhibiting linear concentration dependence for (Arg)9 [1]. This demonstrates that (Arg)9 achieves comparable cellular presence to TAT at therapeutically relevant nanomolar concentrations, without requiring higher dosing that might trigger off-target effects.

TAT comparison
Head-to-head
Comparable subcellular distribution at 250–500 nM; (Arg)9 cytoplasmic level linear with dose
Supports quantitative uptake studies at nanomolar concentrations
Caco-2/HeLa cells; FCS/ICS
Fluorescence correlation spectroscopy Nanomolar delivery Subcellular distribution

Binding Affinity Advantage Over Polylysine

Fluorescence binding assays comparing TAMRA-labeled (Arg)9 with TAMRA-labeled Lys9 on mixed phosphatidylglycerol (PG)/phosphatidylcholine (PC) bilayers revealed that the dissociation constant for Lys9 was approximately two orders of magnitude higher than that for (Arg)9. Furthermore, only arginine-rich peptides bound to bilayers containing exclusively PC lipids, whereas Lys9 showed no detectable binding under these conditions [1]. The guanidinium moieties of arginine mediate stronger interactions with phospholipid head groups compared to the amino groups of lysine, explaining this quantifiable difference.

Membrane binding (Kd)
Head-to-head
(Arg)9 Kd ~100-fold lower than Lys9
Supports stronger phospholipid interaction; Lys9 shows no binding to PC-only bilayers
Supported lipid bilayers; fluorescence assay
Membrane interaction Binding affinity Guanidinium-phosphate pairing

TAMRA Label Enhancement of Cellular Adhesion

A head-to-head comparison of TAMRA-labeled versus selenomethionine (MSe)-labeled cell-penetrating peptides demonstrated that TAMRA labeling positively affected the ability of peptides to adhere to cell membranes and be internalized into brain capillary endothelial cells [1]. This finding indicates that TAMRA is not an inert reporter tag; it actively contributes to the cellular interaction profile of the peptide conjugate, enhancing membrane association and uptake efficiency compared to minimally perturbing labels.

Label effect
Head-to-head
TAMRA increases membrane adhesion and internalization vs. selenomethionine label
TAMRA not inert; contributes to probe-cell interaction profile
Brain endothelial cell model
Fluorophore selection Cellular adhesion Label-dependent internalization

Uptake Kinetics vs. Shorter Oligoarginines

Experimental data indicate that the cellular uptake efficiency of nona-arginine ((Arg)9) is significantly higher than that of shorter arginine oligomers such as tri-arginine (Arg3) or penta-arginine (Arg5). The nine consecutive arginine residues generate an optimal cationic charge cluster for electrostatic interaction with cell surface heparan sulfate proteoglycans and phospholipid head groups, triggering efficient endocytic uptake . The TAMRA label does not significantly alter the transmembrane properties of the (Arg)9 peptide backbone , preserving the native uptake characteristics.

Chain length
Class-level
Reported higher uptake with Arg9 vs. Arg3 or Arg5
May support preference for nona-arginine over shorter variants
Quantitative fold-difference not specified; review required
Uptake kinetics Oligoarginine length Structure-activity relationship

Optimal Applications for (Arg)9, TAMRA-labeled


Endosomal Uptake Pathway Positive Control

For researchers investigating the mechanisms of endocytosis—including macropinocytosis and heparan sulfate proteoglycan-dependent internalization pathways—(Arg)9-TAMRA serves as a validated positive control. Its established endosomal retention profile at 1-hour timescales and lack of appreciable cytosolic escape [1] make it an ideal reference probe for distinguishing endocytic from non-endocytic entry mechanisms. Studies requiring competitive inhibition assays to map cellular entry pathways of novel compounds benefit from the well-documented HSPG-dependent uptake of this probe [2].

Quantitative FCS and ICS at Nanomolar Concentrations

(Arg)9-TAMRA has been specifically validated for FCS and ICS applications at therapeutically relevant nanomolar concentrations (250–500 nM) in Caco-2 and HeLa cell models [1]. The linear relationship between cytoplasmic peptide concentration and bulk incubation concentration enables precise, quantitative analysis of intracellular delivery. This makes the compound suitable for dose-response studies where accurate quantification of subcellular peptide distribution is required, without the confounding effects of saturation that occur at higher micromolar concentrations.

Membrane Binding and Phospholipid Interaction Assays

Due to its approximately 100-fold stronger binding to phospholipid bilayers compared to lysine-based analogs of identical length and charge [1], (Arg)9-TAMRA is the preferred probe for fluorescence-based membrane binding assays. It detects interactions with lipid compositions ranging from pure PC (where Lys9 fails to bind) to mixed PG/PC bilayers. The TAMRA label further enhances membrane adhesion relative to alternative labeling strategies [2], making this construct particularly sensitive for studies of peptide-lipid electrostatic interactions and guanidinium-phosphate pairing mechanisms.

HSPG Competitive Uptake Screening Assays

(Arg)9-TAMRA has been employed as a fluorescent reporter in competitive uptake assays to evaluate HSPG-mediated cellular entry of charged therapeutic candidates, including polynuclear platinum complexes [1]. The ability to quantify fluorescence reduction via flow cytometry—with observed decreases to approximately 10% of control levels upon competitive inhibition—provides a robust, high-throughput-compatible readout for screening compounds that share the HSPG-dependent internalization pathway [1]. This application is directly relevant to drug discovery programs targeting proteoglycan-mediated cellular accumulation.

Application
Selection Property
Validation Focus
Endocytic pathway studies
Endosomal retention profile
Fluorescence microscopy subcellular localization
Quantitative FCS/ICS
Linear cytoplasmic concentration–dose relationship
FCS/ICS in cell models at nanomolar concentrations
Membrane binding assays
High phospholipid bilayer binding affinity
Kd measurement on supported lipid bilayers
HSPG-competitive uptake screening
HSPG-dependent internalization
Flow cytometry with competitive inhibitors

Technical Documentation Hub

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